

Selectivity profile of L-680833 against other protein tyrosine phosphatases

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Compound of Interest		
Compound Name:	L-680833	
Cat. No.:	B1673892	Get Quote

L-680,833: Assessing Selectivity Against Protein Tyrosine Phosphatases

A comprehensive review of available data indicates no published selectivity profile for L-680,833 against protein tyrosine phosphatases (PTPs). Public domain research and scientific literature primarily identify L-680,833 as a monocyclic beta-lactamase inhibitor.

This guide, therefore, addresses the topic of PTP selectivity from a broader perspective, outlining the methodologies used to determine such profiles and illustrating the importance of PTPs as therapeutic targets. While L-680,833 is not a relevant compound in this context, the following sections provide the framework for evaluating a potential PTP inhibitor, as per the requested format for researchers, scientists, and drug development professionals.

The Protein Tyrosine Phosphatase Superfamily

Protein tyrosine phosphatases are a large family of enzymes that play a critical role in cellular signal transduction by reversing the action of protein tyrosine kinases.[1][2][3] They achieve this by removing phosphate groups from tyrosine residues on proteins, a process essential for regulating a multitude of cellular processes including cell growth, differentiation, and metabolism.[2][3] Given their central role in signaling, aberrant PTP activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.[1][4]



A significant challenge in developing drugs that target PTPs is achieving selectivity. The catalytic domains of many PTPs are highly conserved, which can lead to off-target effects if an inhibitor is not sufficiently specific.[4] Therefore, rigorous selectivity profiling against a panel of PTPs is a critical step in the development of any new PTP inhibitor.

Experimental Protocols for Determining PTP Selectivity

To assess the selectivity of a compound, its inhibitory activity is measured against the target PTP and compared to its activity against a panel of other related phosphatases. A common method for this is an in vitro enzyme inhibition assay.

General Protocol for In Vitro PTP Inhibition Assay

This protocol describes a typical method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of PTPs using a chromogenic substrate.

Materials:

- Purified recombinant PTP enzymes (e.g., PTP1B, SHP-1, SHP-2, CD45, etc.)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
- Chromogenic substrate: p-Nitrophenyl Phosphate (pNPP)
- Test compound (e.g., L-680,833, if it were a PTP inhibitor) dissolved in a suitable solvent (e.g., DMSO)
- Microplate reader
- 96-well microplates

Procedure:

Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.
 A vehicle control (e.g., DMSO) is also included.



- Enzyme Preparation: The PTP enzyme is diluted to a working concentration in the assay buffer.
- Assay Reaction: a. Add a fixed volume of the diluted test compound or vehicle control to the
 wells of a 96-well plate. b. Add the diluted PTP enzyme to each well and incubate for a
 predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 30°C) to allow the
 compound to bind to the enzyme. c. Initiate the enzymatic reaction by adding a fixed volume
 of the pNPP substrate to each well.
- Data Acquisition: The absorbance of the product, p-nitrophenol, is measured at 405 nm at regular intervals using a microplate reader.
- Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percent inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentrationresponse data to a suitable sigmoidal dose-response curve.

Selectivity Profile Generation: To generate a selectivity profile, this assay is repeated for a panel of different PTPs. The resulting IC50 values are then compared to determine the compound's selectivity for the target PTP over other phosphatases. A compound is considered selective if it has a significantly lower IC50 for the target PTP compared to other PTPs.

Data Presentation: Example Selectivity Profile

The following table is a hypothetical example illustrating how the selectivity profile of a fictional PTP1B inhibitor, "Compound X," would be presented. Note: This data is for illustrative purposes only and does not represent any real compound.

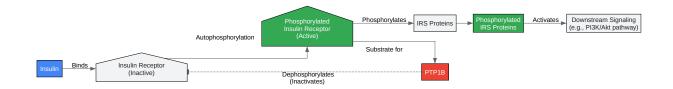


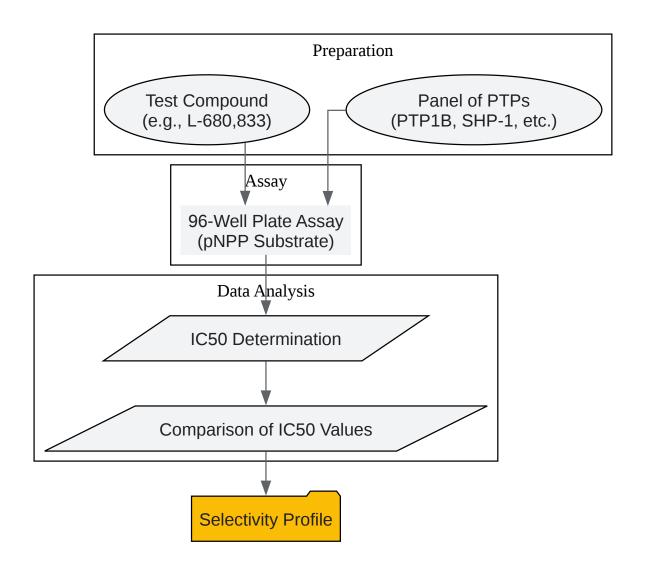
Protein Tyrosine Phosphatase	IC50 (nM) of Compound X	Fold Selectivity vs. PTP1B
PTP1B (Target)	50	1
ТСРТР	500	10
SHP-1	>10,000	>200
SHP-2	2,500	50
CD45	>10,000	>200
LAR	8,000	160

Visualizing PTP-Related Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental procedures. Below are examples created using the DOT language.







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